molecular formula C7H3Cl2IN2 B3348695 2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine CAS No. 182759-07-5

2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B3348695
CAS No.: 182759-07-5
M. Wt: 312.92 g/mol
InChI Key: PBEJCZRSZROUBN-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H3Cl2IN2 and a molecular weight of 312.92 g/mol. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine involves the palladium-catalyzed coupling of this compound with 2,3-dihydrofuran . The reaction conditions are optimized to yield high amounts of the desired product. The process involves the use of palladium as a catalyst and osmium tetroxide for dihydroxylation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed coupling reactions is a common approach in industrial settings due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and iodine atoms.

    Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to synthesize derivatives of this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Osmium Tetroxide: Used for dihydroxylation.

Major Products Formed

The major products formed from these reactions include various imidazo[1,2-a]pyridine derivatives, which can be further functionalized for different applications .

Scientific Research Applications

2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential anti-tuberculosis activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: Its structural properties make it useful in the development of new materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine involves its interaction with molecular targets in biological systems. The compound can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Known for its diverse biological activities, including antiviral and antimicrobial properties.

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Exhibits significant anti-tuberculosis activity.

Uniqueness

2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name

2,6-dichloro-3-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IN2/c8-4-1-2-5-11-6(9)7(10)12(5)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEJCZRSZROUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456749
Record name Imidazo[1,2-a]pyridine, 2,6-dichloro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182759-07-5
Record name Imidazo[1,2-a]pyridine, 2,6-dichloro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2,6-dichloro-imidazo[1,2-a]pyridine, compound 12 (4.0 g, 0.02 mol) in dry CH3CN (50 mL) was added N-iodosuccinimide (NIS, 5.3 g, 0.024 mol) and the mixture stirred at room temperature for 1 h. The reaction mixture was heated at reflux for 10 min and then cooled to room temperature. Chloroform (200 mL) was added to the reaction mixture and the organic phase washed successively with 10% NaOH (100 mL), sodium thiosulfate (100 mL) and water (2×100 mL) then dried over magnesium sulfate, filtered and concentrated to dryness under reduced pressure. The resulting solid was suspended in MeOH and filtered to give 5.0 g (80%) of compound 19 as white crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine
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2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 3
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2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine
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2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 5
2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 6
2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine

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